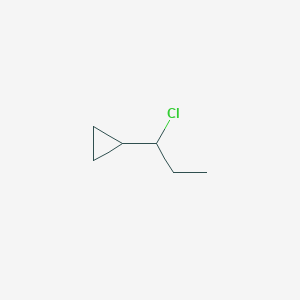

(1-Chloropropyl)cyclopropane

Description

Significance of Three-Membered Carbocycles in Synthetic Strategy

Cyclopropanes are unique among carbocycles due to their bonding, which dictates their reactivity and chemical properties. bangor.ac.uk Their highly strained nature makes them reactive and thus valuable targets and intermediates in synthesis. libretexts.org Many biologically active compounds contain cyclopropane (B1198618) rings. libretexts.org

The triangular structure of cyclopropane forces the carbon-carbon bond angles to be 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon. wikipedia.orgmasterorganicchemistry.com This deviation results in what is known as angle strain. masterorganicchemistry.com The molecule also experiences torsional strain because of the eclipsed conformation of its hydrogen atoms. wikipedia.org The combination of these factors contributes to a high ring strain of approximately 27.6 kcal/mol. wikipedia.orgmasterorganicchemistry.com

This inherent strain energy is a key driver of the reactivity of cyclopropanes. The carbon-carbon bonds in cyclopropane are weaker than typical C-C single bonds, with a bond dissociation energy of about 65 kcal/mol compared to the usual 80-85 kcal/mol. masterorganicchemistry.com This makes the ring susceptible to opening reactions.

The bonding in cyclopropane is often described using the Bent Bonds (or Walsh) model. In this model, the carbon-carbon bonds are bent outwards, resulting in an inter-orbital angle of 104°. wikipedia.org This model also suggests that the C-C bonds have increased π-character, making cyclopropane behave in some ways like an alkene. wikipedia.org This "π-character" allows cyclopropane and its derivatives to undergo addition reactions where the ring opens. wikipedia.org For example, hydrohalogenation of cyclopropane with hydrohalic acids yields linear 1-halopropanes. wikipedia.org

Table 1: Strain Energies of Selected Cycloalkanes

| Cycloalkane | Ring Strain (kcal/mol) |

|---|---|

| Cyclopropane | 27.6 wikipedia.orgmasterorganicchemistry.com |

| Cyclobutane | 26.3 masterorganicchemistry.com |

| Cyclopentane | 6.2 |

| Cyclohexane (B81311) | 0 |

Data sourced from various chemical literature.

The unique reactivity of the cyclopropane ring makes its derivatives valuable intermediates in organic synthesis. wikipedia.org They can serve as precursors to a wide range of molecules. bangor.ac.uk The ring can be opened under various conditions (e.g., hydrogenation, halogenation) to yield functionalized acyclic compounds. pharmaguideline.com

Substituted cyclopropanes, such as (1-Chloropropyl)cyclopropane, offer additional handles for chemical modification. The presence of the chloro and propyl groups on the cyclopropane ring in this compound provides specific sites for further reactions. The chlorine atom, for instance, can be a leaving group in nucleophilic substitution reactions or can be involved in the formation of organometallic reagents. For example, chlorocyclopropane (B1620479) reacts with lithium metal to form bicyclopropane and with magnesium to create cyclopropylmagnesium chloride. wikipedia.org

The synthesis of cyclopropane derivatives can be achieved through various methods, including the reaction of carbenes or carbenoids with alkenes, and intramolecular cyclization reactions. libretexts.orgwikipedia.org The Simmons-Smith reaction, which employs a carbenoid, and reactions involving diazo compounds are common strategies for cyclopropanation. numberanalytics.comlibretexts.org

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H11Cl nih.govchemspider.com |

| Molecular Weight | 118.60 g/mol nih.gov |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

Data sourced from PubChem and ChemSpider databases. nih.govchemspider.comnih.gov

The strategic incorporation and subsequent transformation of cyclopropane derivatives like this compound allow chemists to construct complex molecular frameworks with high degrees of stereochemical control. bangor.ac.uk The ability to use these strained rings as latent functionality is a powerful tactic in the art of total synthesis and medicinal chemistry. rsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

88106-23-4 |

|---|---|

Molecular Formula |

C6H11Cl |

Molecular Weight |

118.60 g/mol |

IUPAC Name |

1-chloropropylcyclopropane |

InChI |

InChI=1S/C6H11Cl/c1-2-6(7)5-3-4-5/h5-6H,2-4H2,1H3 |

InChI Key |

IUCBRIGKYKSZMU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1CC1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloropropyl Cyclopropane and Analogous Cyclopropyl Halides

General Cyclopropanation Strategies Relevant to Halogenated Derivatives

General cyclopropanation reactions form the three-membered ring from acyclic precursors. These methods are often adaptable for creating precursors to, or direct versions of, halogenated cyclopropanes by using appropriately substituted starting materials.

A powerful method for forming cyclopropane (B1198618) rings involves the reaction of metal carbenes with olefins. Rhodium(II)-catalyzed reactions are particularly efficient. In this context, N-sulfonyl 1,2,3-triazoles serve as stable and readily available precursors to rhodium(II) azavinyl carbenes. latrobe.edu.aunih.govorganic-chemistry.org These carbenes then react with a variety of olefins to produce cyclopropanes, often with high yields and excellent control over stereochemistry (diastereo- and enantioselectivity). latrobe.edu.aunih.gov

The process is initiated by the rhodium(II) catalyst, which facilitates the decomposition of the N-sulfonyl 1,2,3-triazole to generate a reactive azavinyl carbene intermediate. organic-chemistry.orgacs.org This intermediate is then transferred to an olefin, resulting in the formation of the cyclopropane ring. nih.gov The reaction conditions are typically simple, requiring only a slight excess of the olefin and avoiding the need for slow addition techniques that are often necessary in other carbene-based reactions. nih.govorganic-chemistry.org The versatility of this method allows for its application with a wide range of substituted styrenes and other alkenes, yielding corresponding cyclopropanecarbaldehydes and N-sulfonyl homo-amino cyclopropanes. organic-chemistry.org

Table 1: Representative Rhodium(II)-Catalyzed Cyclopropanation of Styrene

| Catalyst | Carbene Precursor | Yield (%) | Enantiomeric Excess (ee %) | Diastereoselectivity (trans:cis) |

|---|---|---|---|---|

| Rh₂(S-DOSP)₄ | 1-toluenesulfonyl-4-phenyl-1,2,3-triazole | High | Low | Excellent |

| Rh₂(S-PTTL)₄ | 1-mesyl-4-phenyl-1,2,3-triazole | 95 | 88 | >25:1 |

Data synthesized from research findings on Rh(II)-catalyzed cyclopropanation. nih.govacs.org

Organophotocatalysis has emerged as a potent strategy for intermolecular cyclopropanation, particularly for unactivated olefins. nih.govresearchgate.net This approach utilizes an organic dye (organophotocatalyst), such as a benzothiazinoquinoxaline derivative, which becomes reactive upon exposure to visible light. nih.govnih.govacs.org The reaction facilitates the cyclopropanation of mono-, di-, and trisubstituted olefins using radical precursors like α-bromo-β-ketoesters and α-bromomalonates. nih.govacs.org

A key advantage of this method is its broad functional group tolerance. It can be successfully applied to substrates containing a wide variety of chemical moieties, including acids, alcohols, halides, ethers, ketones, and esters. nih.govresearchgate.net The transformation can be performed under mild conditions, often in the presence of air and moisture, which simplifies the experimental setup. nih.govacs.org Mechanistic studies suggest the process involves an atom-transfer radical addition (ATRA) followed by cyclization, with the specific pathway and efficiency sometimes influenced by additives like lithium salts. nih.govacs.org

Table 2: Substrate Scope in Organophotocatalytic Cyclopropanation

| Olefin Type | Radical Precursor | Catalyst Loading | Outcome |

|---|---|---|---|

| Monosubstituted | α-bromo-β-ketoester | 0.5 mol % | High yield of substituted cyclopropane |

| Disubstituted | α-bromomalonate | 0.5 mol % | High yield of substituted cyclopropane |

| Trisubstituted | α-bromo-β-ketoester | 0.5 mol % | Moderate to high yield |

This table illustrates the versatility of the organophotocatalytic method. nih.govresearchgate.netacs.org

Approaches to Halogenated Cyclopropanes

These methods focus on the direct synthesis of cyclopropanes bearing halogen substituents.

Direct halogenation of the cyclopropane ring can be achieved through photoreactions. When cyclopropane is exposed to halogens like chlorine or bromine in the presence of UV light, a substitution reaction occurs, similar to that of non-cyclic alkanes. pharmaguideline.com This process replaces a hydrogen atom on the cyclopropane ring with a halogen atom to yield a halocyclopropane.

In contrast, if the reaction is carried out in the dark, an addition reaction tends to occur, leading to the opening of the strained cyclopropane ring and the formation of 1,3-dihalopropanes. pharmaguideline.com The choice between substitution and ring-opening addition is therefore controlled by the reaction conditions, specifically the presence or absence of UV light. Following the reaction, the desired halogenated cyclopropane product must be separated from any unreacted starting materials or byproducts, typically through fractional distillation. google.com

A specific and effective strategy for forming halogenated cyclopropanes is the cyclization of precursors that contain both a halogen and a carbonyl group (a halo-keto precursor). acs.org For instance, γ-bromo-β-ketoesters can undergo intramolecular cyclization to form highly substituted cyclopropanes. nih.govacs.org This transformation can be initiated under various conditions, including photocatalysis. acs.org

Another relevant strategy is the halo-Prins cyclization, where an intramolecular reaction cascade involving an alkyne can lead to the formation of halogenated cyclic systems. digitellinc.comnih.gov These methods rely on the strategic placement of a halogen and a reactive functional group within the same molecule, which, upon activation, readily cyclize to form the desired cyclopropane ring with the halogen substituent already in place.

Hydroboration-Mediated Cyclization

Hydroboration has proven to be a versatile tool in organic synthesis, enabling the formation of cyclopropane derivatives through a carefully orchestrated sequence of reactions. The use of 9-borabicyclo[3.3.1]nonane (9-BBN), a highly regioselective hydroborating agent, is central to this approach. researchgate.netsemanticscholar.org

An effective method for synthesizing cyclopropane derivatives involves the hydroboration of γ-chloroalkenes with 9-BBN. researchgate.netresearchgate.net This reaction produces B-(γ-chloropropyl)-9-borabicyclo[3.3.1]nonane intermediates. These organoboranes are primed for a subsequent facile cyclization. The process is considered an improved route for synthesizing cyclopropane derivatives via hydroboration. researchgate.netresearchgate.net The kinetics of hydroboration with 9-BBN can vary depending on the reactivity of the alkene substrate; more reactive alkenes tend to follow first-order kinetics, while less reactive ones exhibit three-halves-order kinetics. nih.gov The presence of a halogen substituent on the alkene can influence the reaction rate. For instance, an allylic chlorine atom reduces the rate of hydroboration significantly compared to a non-halogenated alkene like 1-hexene. researchgate.net

The key step is the intramolecular displacement of the chloride by the carbon atom that is bonded to the boron. This internal nucleophilic substitution is facilitated by the specific spatial arrangement of the γ-chloropropyl chain on the 9-BBN moiety, leading to the formation of the cyclopropane ring.

Atom Transfer Radical Addition for Cyclopropane Derivatives

Atom Transfer Radical Addition (ATRA) offers a powerful and versatile pathway for constructing complex molecules, including substituted cyclopropanes. This method is particularly useful for its tolerance of various functional groups.

A recently developed protocol utilizes manganese photocatalysis for the atom transfer radical addition to non-activated alkenes, enabling the synthesis of gem-di(boryl)cyclopropanes. nih.govrsc.orgrsc.org This photoinduced strategy is noted for its good functional-group tolerance and applicability to a wide range of substrates. nih.govrsc.org The reaction mechanism is initiated by the irradiation of the manganese precatalyst, Mn₂(CO)₁₀, which forms the active (CO)₅Mn˙ radical species. nih.gov This radical then acts as a halogen atom extractor from a (diborylmethyl)iodide reagent, generating a gem-diboryl carbon-centered radical. nih.govrsc.org This radical subsequently adds to a non-activated olefin to produce an alkyl radical intermediate. nih.govrsc.org The final cyclopropane ring is formed through a subsequent deprotonative alkylation step, typically mediated by a base like lithium diisopropylamide, which induces nucleophilic cyclization. nih.govrsc.orgresearchgate.net

This method provides an efficient route to γ-iodo-gem-diborylalkanes, which are valuable precursors for further transformations. nih.govrsc.org The versatility of this approach has been demonstrated in the late-stage modification of natural products and other complex molecules. nih.govresearchgate.net

| Alkene Substrate | Functional Groups Tolerated | Product Type | Reported Yield |

|---|---|---|---|

| 1-Heptene | Alkyl | gem-Disubstituted Cyclopropane | Efficient |

| Allylbenzene | Aryl | gem-Disubstituted Cyclopropane | Efficient |

| Substrates with Ether Moieties | Ether | Functionalized Cyclopropane | Good |

| Substrates with Halide Moieties | Cl, Br, F | Functionalized Cyclopropane | Good |

| Substrates with Trifluoromethyl Group | -CF₃ | Functionalized Cyclopropane | Good |

| Substrates with Ester Group | Ester | Functionalized Cyclopropane | Good |

| L-menthol derivative | Complex natural product fragment | gem-Bis(boryl)cyclopropane | 78% |

While the manganese-catalyzed ATRA method primarily focuses on the use of (diborylmethyl)iodides to generate γ-iodo intermediates, the protocol's high tolerance for halide functional groups suggests its potential applicability for substrates containing chloropropyl moieties. nih.govresearchgate.net The core of this synthetic strategy is the formation of the cyclopropane ring from an alkene and a gem-diboryl precursor. nih.gov The synthesis proceeds via an intermolecular halogen-atom transfer radical addition followed by a base-mediated intramolecular cyclization. rsc.orgresearchgate.net The successful incorporation of various halides (Cl, Br) on the aromatic rings of alkene substrates demonstrates the robustness of the catalytic system. researchgate.net However, the direct synthesis of gem-di(boryl)cyclopropanes containing a chloropropyl group via this specific radical pathway from a chloro-precursor has not been explicitly detailed in the reviewed literature, which focuses on iodo-atom transfer. nih.govrsc.org

Formation of Cyclopropanes via Intramolecular Nucleophilic Substitution

Intramolecular nucleophilic substitution (Sₙ2) reactions are a fundamental strategy for ring formation. In the context of cyclopropane synthesis, this involves a three-carbon chain where a nucleophilic carbon atom displaces a leaving group at the gamma position.

Theoretical studies using density functional theory (DFT) have investigated a pathway to cyclopropanes that begins with the conjugate addition of unstabilized Wittig-type phosphonium ylides to Michael acceptors. nih.govacs.org This initial step is generally facile, with predicted activation barriers between 0 and 21 kcal mol⁻¹, leading to the formation of a zwitterionic intermediate. nih.govacs.org

This zwitterion can then undergo an intramolecular Sₙ2-type reaction, where the carbanion attacks the carbon bearing a leaving group, to form the cyclopropane ring. nih.govacs.org The calculated Gibbs free energies of activation for this cyclization step are substantial, ranging from 19 to 40 kcal mol⁻¹. nih.govacs.org This reaction pathway serves as a potential alternative to the nucleophile-catalyzed Cloke-Wilson rearrangement. nih.govacs.org The feasibility and rate of cyclopropane formation are influenced by the nature of the acceptor substituents on the Michael acceptor, which include ketone, nitrile, and ester functionalities. nih.govacs.org

| Reaction Step | Parameter | Energy Range (kcal mol⁻¹) |

|---|---|---|

| Initial Conjugate Addition | Activation Barrier | 0 - 21 |

| Intramolecular Sₙ2 Cyclization | Gibbs Free Energy of Activation | 19 - 40 |

Intramolecular S_N2-type Transition State Structures in Cyclization

The formation of (1-Chloropropyl)cyclopropane and analogous cyclopropyl (B3062369) halides through intramolecular cyclization is a fascinating case of an S_N2 reaction occurring within a single molecule. This process, often referred to as a 1,3-elimination, involves a nucleophilic attack by a carbanionic center on a carbon atom bearing a leaving group, all within the same propyl chain. The stereochemical outcome and reaction rate of such cyclizations are largely governed by the geometry and energetics of the transition state. Computational studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into the nature of these transient structures.

The transition state for the intramolecular S_N2 cyclization to form a cyclopropane ring is a highly constrained arrangement of atoms. Unlike its intermolecular counterpart, where the nucleophile, electrophilic carbon, and leaving group can align in a relatively unhindered linear fashion (180°), the constraints of the three-carbon chain in the cyclizing substrate force a significantly distorted geometry. This distortion from the ideal S_N2 transition state geometry leads to increased ring strain in the forming cyclopropane ring, which in turn influences the activation energy of the reaction.

Detailed theoretical studies on analogous systems, such as the intramolecular cyclization of propanamides to form four-membered β-lactam rings, have shed light on the factors influencing these transition states. For instance, the nature of the leaving group has a profound impact on the energy barrier of the reaction. Computational analyses have shown that better leaving groups, such as chloride (Cl⁻), result in a significantly lower activation energy compared to poorer leaving groups like hydroxide (OH⁻). This is consistent with the principles of S_N2 reactions, where a more stable leaving group facilitates the reaction.

Furthermore, the substitution pattern on the carbon chain can also affect the transition state and, consequently, the reaction kinetics. Substituents can introduce steric hindrance or electronic effects that either stabilize or destabilize the transition state. For example, in the cyclization of propanamides, substituents on the nitrogen atom and the carbon bearing the leaving group were found to alter the energy barrier of the cyclization process.

The following interactive table summarizes key conceptual aspects of the intramolecular S_N2 transition state for cyclopropane formation based on established theoretical principles:

| Feature of Transition State | Description | Impact on Reaction |

| Geometry | Highly constrained, with bond angles deviating significantly from the ideal 180° for an S_N2 reaction. The forming C-C-C angle is acute due to the three-membered ring structure. | The geometric constraints increase the activation energy due to ring strain in the transition state. |

| Bonding | Partial formation of the new carbon-carbon bond and partial breaking of the carbon-leaving group bond. | The extent of bond formation and breaking in the transition state determines whether it is an "early" or "late" transition state. |

| Influence of Leaving Group | A more stable leaving group (e.g., I⁻ > Br⁻ > Cl⁻ > F⁻) leads to a lower energy transition state. | Better leaving groups accelerate the rate of cyclization by lowering the activation energy barrier. |

| Effect of Substituents | Substituents on the carbon chain can introduce steric hindrance or electronic effects. | Steric hindrance can raise the energy of the transition state, slowing the reaction. Electron-withdrawing groups can sometimes stabilize the transition state. |

It is important to note that the actual bond lengths, bond angles, and activation energies for the formation of this compound would require specific and detailed quantum mechanical calculations. However, the foundational principles of intramolecular S_N2 reactions provide a robust framework for understanding the critical features of its transition state structure.

Theoretical and Computational Chemistry Studies of 1 Chloropropyl Cyclopropane Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of cyclopropane-containing molecules. By approximating the many-electron wavefunction and energy, DFT methods, such as B3LYP, can accurately model molecular geometries, reaction intermediates, and transition states, providing a quantitative understanding of reaction mechanisms and selectivity. figshare.com

DFT calculations have been instrumental in understanding the nuances of nucleophilic reactions involving cyclopropyl (B3062369) systems. In nucleophilic substitution reactions of cyclic thiosulfinates, for example, DFT studies using the M06-2X functional revealed that hyperconjugative interactions play a key role in accelerating the reaction. rsc.org An interaction between an oxygen lone pair and the S-S σ* antibonding orbital pre-distorts the reactant molecule, making it more closely resemble the transition state. rsc.org This pre-distortion lowers the activation energy. rsc.org

In the context of (1-Chloropropyl)cyclopropane, a nucleophilic attack would involve the displacement of the chloride ion. The stability of the transition state is influenced by the electronic properties of the cyclopropyl group. The cyclopropane (B1198618) ring possesses "quasi-π" character in its Walsh orbitals, which can stabilize adjacent positive charge. researchgate.net DFT calculations on the phosphine-catalyzed ring-opening of cyclopropyl ketones show that the reaction proceeds through nucleophilic substitution to open the three-membered ring, forming an enolate intermediate. rsc.org The regioselectivity of this initial nucleophilic ring-opening is highly dependent on the substituents on the cyclopropane ring. nih.gov For a system like this compound, DFT would be used to model the transition state of the chloride displacement, analyzing the stabilizing interactions between the developing carbocationic center and the cyclopropyl ring.

The vinylcyclopropane-cyclopentene rearrangement is a classic and extensively studied reaction that serves as a model for rearrangements involving cyclopropyl systems. DFT calculations have been central to the long-standing mechanistic debate over whether this rearrangement proceeds through a concerted, pericyclic pathway or a stepwise, biradical-mediated mechanism. wikipedia.org The mechanism is highly dependent on the specific substrate and its stereochemistry. wikipedia.org

The central question in the vinylcyclopropane (B126155) rearrangement is whether the C1-C2 bond of the cyclopropane cleaves homolytically to form a diradical intermediate or if the bond migration and ring expansion occur in a single, concerted step. wikipedia.org DFT studies, often using the B3LYP functional, have explored the potential energy surfaces of these rearrangements in detail. figshare.comresearchgate.net

Computational studies have shown that for many vinylcyclopropane derivatives, the reaction landscape includes true biradical intermediates. researchgate.net The activation energy for the racemization of certain substrates is found to be lower than that for rearrangement, which supports the presence of an intermediate that allows for stereochemical scrambling. researchgate.net However, kinetic data and secondary kinetic isotope effects have also provided evidence supporting a concerted mechanism in some cases. wikipedia.org DFT calculations have demonstrated that while a concerted path may exist, higher energy diradical species can be responsible for the scrambling of stereochemistry, and the stereoselectivity of the reaction can be influenced by substituents that alter the relative energies of these competing pathways. figshare.com Ultimately, experimental and computational findings suggest that the mechanism is not a simple dichotomy but rather a continuum, with both concerted and stepwise diradical pathways being operative to varying degrees depending on the system. wikipedia.org

Table 1: Computed Product Ratios in the Thermal Rearrangement of Vinylcyclopropane at 573 K

This table presents the computed product ratios from quasiclassical trajectory simulations on a DFT-parameterized potential energy surface, compared with experimental results. The notation (s/a) refers to suprafacial or antarafacial allylic participation, and (r/i) refers to retention or inversion at the migrating center.

| Product | Computed Ratio (%) | Experimental Ratio (%) |

| si | 42 | 40 |

| sr | 30 | 23 |

| ar | 10 | 13 |

| ai | 18 | 24 |

| Data sourced from quasiclassical trajectory studies. researchgate.net |

The cyclopropyl group is known to be exceptionally effective at stabilizing an adjacent positive charge, a property that has been extensively investigated using DFT. acs.org This stabilization arises from the unique electronic structure of the cyclopropane ring, specifically its high p-character C-C bonds (Walsh orbitals), which can delocalize the positive charge. researchgate.net

Theoretical studies on the cyclopropyl cation itself reveal that it is not a stable minimum but rather a transition state for a symmetry-allowed disrotatory ring-opening to the allyl cation. researchgate.net This instability is a key feature of its chemical behavior. When an electrophile adds to a system like vinylcyclopropane, the selectivity of the addition is governed by the relative stability of the possible carbocationic intermediates. DFT calculations are used to determine the energies of these intermediates, predicting the most favorable reaction pathway. The ability of the cyclopropyl group to delocalize charge is a dominant factor in these calculations. acs.org

Nickel catalysts are widely used in cross-coupling reactions, and DFT has been employed to elucidate their mechanisms. In reactions involving π systems, such as those in vinyl or aryl groups, the formation of a π-complex between the nickel catalyst and the substrate is often a crucial initial step. nih.govresearchgate.net

DFT computations at the B3LYP-D3 level predict that for haloarene substrates, η²-bound π-complexes are stable intermediates. nih.govresearchgate.net The catalyst can then "ring-walk" across the π system before an intramolecular oxidative addition occurs. nih.govresearchgate.net In the specific case of the Ni(0)-catalyzed vinylcyclopropane–cyclopentene (B43876) rearrangement, DFT calculations show a multi-step mechanism involving an initial η²-vinylcyclopropane complex (INT1), which undergoes oxidative addition to form a vinylmetallacyclobutane (INT2). nih.gov This intermediate then rearranges through an η¹-alkyl/η³-allyl intermediate (INT3) to a metallacyclohexene (INT4) before reductive elimination yields the cyclopentene product. nih.gov The calculations demonstrate how the nickel catalyst stabilizes the intermediates along this pathway, providing a lower-energy route than the uncatalyzed thermal reaction.

Table 2: Calculated Free Energy Barriers for Ni-Catalyzed Vinylcyclopropane Rearrangement

| Substrate Substituent | Overall Barrier (kcal/mol) |

| Internal Methyl Group | 15.5 |

| Terminal Methyl Group (Conformer A) | 19.6 |

| Terminal Methyl Group (Conformer B) | 17.9 |

| Data sourced from DFT calculations on the Ni(0)-catalyzed rearrangement. nih.gov |

Investigation of Rearrangement Mechanisms and Barriers

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations represent a class of computational chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are instrumental in studying the intricate details of chemical reactions and molecular properties.

DLPNO–CCSD(T) Calculations for Reaction Energetics

The Domain-Based Local Pair Natural Orbital Coupled-Cluster with Singles, Doubles, and perturbative Triples, or DLPNO-CCSD(T), method has emerged as a powerful tool for obtaining highly accurate reaction energetics with computational efficiency. google.comnih.gov This "gold standard" of quantum chemistry is known for its reliability in calculating energies for molecules that are well-described by a single-reference wavefunction. google.com The DLPNO-CCSD(T) approach provides a significant advantage by offering a computationally cost-effective way to approximate the canonical CCSD(T) results, with a near-linear scaling of computational time as the system size increases. google.comnih.gov This efficiency is achieved through the use of local correlation methods, making it feasible to study larger and more complex molecular systems. google.com

The accuracy of the DLPNO-CCSD(T) method has been extensively validated against canonical CCSD(T) calculations and experimental data. researchgate.net For reaction enthalpies, it has demonstrated an accuracy of 4 kJ/mol or better. researchgate.net This level of precision is crucial for understanding the thermodynamics of chemical transformations. The method's ability to handle moderate spin contamination also makes it suitable for a broader range of chemical systems, including open-shell species. researchgate.net

The application of DLPNO-CCSD(T) involves several key aspects:

Geometry Optimization and Frequency Calculations: Methods like B3LYP-D3(BJ) and RI-MP2 are often employed for these initial steps. nih.gov

Single-Point Energy Calculations: The DLPNO-CCSD(T) method is then used to calculate a more accurate electronic energy at the optimized geometry. nih.gov

Basis Sets: The choice of basis set is critical for accuracy. Balanced Karlsruhe "def2" triple- and quadruple-zeta basis sets are commonly used. nih.gov

The following table provides a conceptual overview of the data that can be generated from DLPNO-CCSD(T) calculations for a hypothetical reaction involving this compound.

| Reactant/Product | Optimized Energy (Hartree) | Zero-Point Vibrational Energy (kcal/mol) | Enthalpy (kcal/mol) |

| This compound | E1 | ZPVE1 | H1 |

| Transition State | E_TS | ZPVE_TS | H_TS |

| Product(s) | E2 | ZPVE2 | H2 |

This table is illustrative. Actual values would be obtained from specific calculations.

Proton and Bromine Addition Mechanisms to Cyclopropane

Ab initio molecular orbital studies have been instrumental in elucidating the mechanisms of electrophilic addition to the cyclopropane ring. The ring-opening of cyclopropane by electrophiles like protons (H+) and bromine (Br+) has been a subject of theoretical investigation. researchgate.net

For electrophiles without lone pairs, such as a proton, the reaction is thought to proceed through the formation of an ethylene-methyl cation π-complex. researchgate.net The subsequent attack by a nucleophile occurs on the backside of the ethylene (B1197577) moiety, leading to an inversion of configuration. researchgate.net

In the case of electrophiles with lone pairs, like chlorine (Cl+) and bromine (Br+), a four-membered ring species is proposed to form as a stable intermediate. researchgate.net Theoretical calculations have explored the energetics of the cation-anion pairs involved in these mechanisms. researchgate.net

A study on the electrophilic addition of bromine to ethylene, a related system, found the reaction to be trans. researchgate.net Density functional theory calculations indicated an inverse equilibrium deuterium (B1214612) isotope effect for this process. researchgate.net

Semiempirical Calculations

Semiempirical quantum mechanical methods offer a computationally less demanding alternative to ab initio methods by incorporating some experimental parameters. These methods are particularly useful for studying larger molecules and for gaining qualitative insights into reaction mechanisms.

Orbital Topology and Regiochemistry of Ring Opening

Semiempirical calculations have been employed to investigate the factors that govern the regiochemistry and stereochemistry of cyclopropane ring opening during electrophilic addition. canterbury.ac.nzdissertation.com These studies have highlighted the importance of HOMO-LUMO interactions, orbital distributions, and secondary orbital interactions in determining the stereoselectivity of the reaction. canterbury.ac.nz

When considering the addition of a proton, semiempirical calculations suggest that the stability of the resulting carbocation is a key factor in determining the regiochemical selectivity, especially when there is a choice between reacting at a double bond or a cyclopropane ring. canterbury.ac.nz However, for the addition of a bromine cation, carbocation stability is predicted to be less dominant in dictating the regioselectivity between these two functional groups. canterbury.ac.nz

These theoretical findings are often compared with experimental results to validate the computational models. canterbury.ac.nzdissertation.com For instance, in systems containing both a cyclopropane ring and a double bond, the preferred site of electrophilic attack can be elucidated. dissertation.com

Computational Studies on Charge Distribution in Cyclopropyl-Substituted Carbocations

Computational studies have provided significant insights into the nature of bonding and charge delocalization in cyclopropyl-substituted carbocations. The cyclopropyl group is known to be highly effective at stabilizing an adjacent positive charge.

Density functional theory (B3LYP/6-31G(d)) calculations have been used to optimize the geometries of carbocations containing cyclopropyl groups. researchgate.net These studies have shown that the geometries of such carbocations are consistent with a bisected conformation, which allows for effective hyperconjugation between the cyclopropyl group and the carbocationic center. researchgate.net

The stabilizing effect of a cyclopropyl group has been compared to other substituents, such as the isopropyl group. researchgate.net Calculations have shown that a cyclopropyl group is significantly more stabilizing than an isopropyl group. researchgate.net This is reflected in both the geometries and the calculated stabilization energies of the carbocations. researchgate.net The greater changes in geometry and higher stabilization energies for cyclopropyl-substituted carbocations compared to their carbene counterparts point to a more pronounced hyperconjugation effect. researchgate.net

The following table illustrates the kind of comparative data that can be obtained from such computational studies.

| Carbocation | Stabilization Energy (kcal/mol) |

| Dicyclopropyl carbocation | SE1 |

| Isopropyl cyclopropyl carbocation | SE2 |

| Diisopropyl carbocation | SE3 |

This table is for illustrative purposes. The values would be derived from specific computational studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the molecular structure, connectivity, and stereochemistry of molecules. For chloropropylcyclopropanes, both ¹H and ¹³C NMR are crucial for unambiguous structural assignment.

The proton NMR spectra of cyclopropane derivatives are characterized by signals in the upfield region, a consequence of the ring-current effect generated by the cyclopropane ring. The chemical shifts and spin-spin coupling patterns of the ring protons are highly sensitive to the nature and stereochemistry of substituents.

The geometric constraints of the cyclopropane ring result in distinct and predictable vicinal proton-proton coupling constants (³JHH). The magnitude of these constants is dependent on the dihedral angle between the coupled protons. In substituted cyclopropanes, the coupling constant between cis protons is consistently larger than that between trans protons. organicchemistrydata.org This relationship is a reliable tool for assigning the relative stereochemistry of substituents on the ring.

Generally observed ranges for these couplings are 7–13 Hz for cis protons and 2–7 Hz for trans protons. organicchemistrydata.org Some studies report ranges of 6-12 Hz for cis and 2-9 Hz for trans relationships. researchgate.net The geminal coupling constants (²JHH) are also informative and have been suggested to be of the opposite sign to the vicinal couplings. researchgate.netcdnsciencepub.comdtic.mil

Interactive Table: Typical Vicinal Coupling Constants in Cyclopropane Rings

| Coupling Type | Dihedral Angle | Typical Range (Hz) |

|---|---|---|

| cis | ~0° | 7 - 13 |

Users can filter this table by Coupling Type or Dihedral Angle.

¹³C NMR spectroscopy is a powerful technique for elucidating the carbon skeleton of organic molecules. The chemical shifts of the carbon atoms in the cyclopropane ring are particularly sensitive to substituent effects and hybridization. The carbon atoms in cyclopropane rings are typically shielded compared to their acyclic counterparts.

In mechanistic studies involving chloropropylcyclopropanes, the formation of carbocation intermediates, such as the cyclopropylcarbinyl cation, is often postulated. ¹³C NMR spectroscopy is instrumental in studying these transient species. There is a well-established correlation between the ¹³C chemical shift and the charge density at a given carbon atom; a greater positive charge results in a more downfield chemical shift (deshielding).

Studies on a variety of carbocations have demonstrated the exceptional ability of the cyclopropyl group to delocalize positive charge, an effect comparable to or even greater than that of a phenyl group and significantly greater than alkyl groups. acs.orgresearchgate.net In the ¹³C NMR spectra of cyclopropylcarbinyl cations, the carbenium center and the cyclopropyl carbons exhibit significant downfield shifts, providing direct evidence for the delocalization of the positive charge into the cyclopropane ring. researchgate.netnih.gov This delocalization can be so effective that it leads to an equilibrium between the classical cyclopropylcarbinyl cation and non-classical bicyclobutonium ion structures, which can be studied by analyzing the temperature dependence of the ¹³C NMR spectra. nih.gov

13C NMR Analysis of Carbon Frameworks

Chiral Chromatography for Enantiomeric Ratio Determination

This compound is a chiral molecule, existing as a pair of enantiomers. The determination of the enantiomeric ratio (or enantiomeric excess) is critical in asymmetric synthesis and for studying stereospecific reaction mechanisms. Chiral chromatography is the most common technique for this purpose.

Enantioselective gas chromatography (GC) has been successfully employed for the analysis of chiral cyclopropane derivatives. researchgate.net This method often utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation. A commonly used CSP for this class of compounds is Chirasil-β-Dex, a permethylated β-cyclodextrin bonded to a polysiloxane. researchgate.net Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are also powerful techniques, often using polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) to achieve separation. mdpi.comeijppr.com The choice of the stationary phase and the mobile phase is crucial for achieving baseline separation of the enantiomers, allowing for accurate quantification of the enantiomeric ratio. lcms.cz

Mass Spectrometry (MS) for Product Confirmation

Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound. The technique involves ionizing the molecule and then detecting the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions. The molecular ion peak ([M]⁺) for this compound (C₆H₁₁Cl) would be expected at an m/z corresponding to its molecular weight (118.6 g/mol ). guidechem.com A characteristic isotopic pattern for the molecular ion will be observed due to the presence of the chlorine isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This results in two peaks, [M]⁺ and [M+2]⁺, separated by 2 m/z units, with a relative intensity ratio of about 3:1.

The fragmentation pattern in the mass spectrum provides further structural confirmation. Common fragmentation pathways for this compound would likely include:

Loss of a chlorine radical: Leading to a [C₆H₁₁]⁺ fragment at m/z 83.

Alpha-cleavage: Cleavage of the C-C bond between the chlorine-bearing carbon and the cyclopropane ring, or between the chlorine-bearing carbon and the ethyl group.

Cleavage of the propyl chain: Loss of an ethyl radical (•CH₂CH₃) to give a [C₄H₆Cl]⁺ fragment or loss of a methyl radical (•CH₃).

Ring opening and rearrangement: The cyclopropylcarbinyl cation formed upon fragmentation can rearrange to other isomeric structures.

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Description |

|---|---|---|

| 118/120 | [C₆H₁₁Cl]⁺ | Molecular Ion ([M]⁺, [M+2]⁺) |

| 83 | [C₆H₁₁]⁺ | Loss of •Cl |

| 77 | [C₆H₅]⁺ ? | Rearrangement fragment |

| 43 | [C₃H₇]⁺ | Propyl cation |

Users can sort this table by m/z Value or Description.

Applications in Complex Molecule Synthesis

Vinylcyclopropane (B126155) Rearrangement in Natural Product Synthesis

The vinylcyclopropane rearrangement is a thermally or Lewis acid-induced transformation that converts a vinylcyclopropane into a cyclopentene (B43876). This ring expansion has proven to be a valuable tool in the synthesis of five-membered rings, a common motif in natural products. In the context of (1-Chloropropyl)cyclopropane, its conversion to a vinylcyclopropane derivative is a prerequisite for this rearrangement. This transformation is typically achieved through an elimination reaction to introduce the necessary double bond.

While extensive research has been conducted on the vinylcyclopropane rearrangement with various substituted cyclopropanes, specific studies detailing the use of this compound in the total synthesis of natural products are not prominently featured in the reviewed literature. However, the general utility of this rearrangement underscores the potential of this compound as a precursor for such synthetic endeavors.

Cloke-Wilson Rearrangement for Heterocyclic Scaffolds

The Cloke-Wilson rearrangement is a classic transformation that involves the isomerization of cyclopropyl (B3062369) ketones or imines into dihydrofurans or dihydropyrroles, respectively. This reaction provides a direct route to valuable five-membered heterocyclic scaffolds. The mechanism typically proceeds through the formation of a stabilized carbocationic intermediate upon ring opening, which is driven by the release of ring strain.

The synthesis of dihydrofurans via the Cloke-Wilson rearrangement typically requires a cyclopropyl ketone. This compound can serve as a starting material for the corresponding cyclopropyl ketone through oxidation of the propyl chain to a carbonyl group. Once formed, this acylcyclopropane can undergo rearrangement to yield a dihydrofuran derivative. The reaction can be promoted by various means, including thermal conditions, Lewis acids, or organocatalysts.

A representative transformation is outlined in the table below:

| Starting Material Precursor | Key Intermediate | Product | Reaction Conditions |

| This compound | 1-Cyclopropylpropan-1-one | 2-Ethyl-2,3-dihydrofuran | Lewis Acid or Thermal |

This table illustrates a potential synthetic pathway, as specific documented examples starting directly from this compound are limited.

Analogous to dihydrofuran synthesis, the aza-Cloke-Wilson rearrangement provides access to dihydropyrroles and pyrrolines from cyclopropyl imines. The synthesis would first involve the conversion of this compound to a cyclopropyl ketone, followed by condensation with a primary amine to form the requisite cyclopropyl imine. Subsequent rearrangement, often under thermal conditions, would furnish the desired nitrogen-containing heterocycle.

The following table summarizes a potential synthetic route:

| Starting Material Precursor | Key Intermediate | Product | Reaction Conditions |

| This compound | N-Alkyl-1-cyclopropylpropan-1-imine | 2-Ethyl-1-alkyl-2,3-dihydro-1H-pyrrole | Thermal |

This table represents a conceptual pathway, as direct literature precedents starting from this compound are scarce.

Recent advancements in catalysis have enabled enantioselective versions of the Cloke-Wilson rearrangement. Chiral phosphoric acids, for instance, have been successfully employed as Brønsted acid catalysts to induce enantioselective rearrangement of racemic cyclopropyl ketones into enantioenriched dihydrofurans. These catalysts create a chiral environment that directs the cyclization of the carbocationic intermediate, leading to high levels of stereocontrol. While these methods have been developed for donor-acceptor cyclopropanes, their application to substrates derived from this compound represents a promising area for future investigation.

Cyclopropane (B1198618) Derivatives as Building Blocks for Diverse Functionalized Molecules

Beyond specific named reactions, functionalized cyclopropanes are versatile building blocks in organic synthesis. The unique structural and electronic properties of the cyclopropane ring allow for its incorporation into a wide array of molecules, including pharmaceuticals and agrochemicals. This compound, with its chloro-functionalized side chain, can be a precursor to a variety of other cyclopropane derivatives through nucleophilic substitution or elimination reactions.

The following table highlights potential transformations of this compound to generate other useful building blocks:

| Reagent | Resulting Cyclopropane Derivative | Potential Application |

| NaN3 | (1-Azidopropyl)cyclopropane | Synthesis of amino cyclopropanes, triazoles |

| KCN | 4-Cyclopropylbutanenitrile | Precursor to carboxylic acids and amines |

| t-BuOK | (Prop-1-en-1-yl)cyclopropane | Substrate for vinylcyclopropane rearrangement |

| H2O, heat | 1-Cyclopropylpropan-1-ol | Precursor to cyclopropyl ketones |

Q & A

Basic: What are the recommended synthetic routes for (1-chloropropyl)cyclopropane, and how can purity be validated?

Answer:

The synthesis of this compound typically involves cyclopropanation of allylic precursors or chlorination of cyclopropane derivatives. For example, halogenation of cyclopropane-containing alcohols using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions is a common method . Post-synthesis, purity validation requires gas chromatography-mass spectrometry (GC-MS) for structural confirmation and nuclear magnetic resonance (NMR) to assess isotopic purity. Quantify residual solvents via headspace GC with flame ionization detection (FID). Ensure reaction parameters (temperature, stoichiometry) are documented to enable reproducibility .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Identify cyclopropane ring protons (δ ~0.5–1.5 ppm) and chloropropyl chain protons (δ ~1.5–3.5 ppm). Ring strain shifts carbon signals upfield .

- IR Spectroscopy : Confirm C-Cl stretching vibrations (~550–750 cm⁻¹) and cyclopropane ring C-H stretches (~3000–3100 cm⁻¹) .

- High-resolution MS : Verify molecular ion ([M]⁺) and isotopic patterns consistent with chlorine .

For novel derivatives, X-ray crystallography may resolve stereochemical ambiguities .

Advanced: How can computational modeling optimize reaction pathways for this compound derivatives?

Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition states and energetics for cyclopropanation or chlorination steps. Parameterize force fields (e.g., OPLS-AA) to account for cyclopropane ring strain and hyperconjugation effects . Validate simulations against experimental kinetics (e.g., Arrhenius plots) to refine activation barriers. Use molecular dynamics (MD) to study solvent effects on reaction yields .

Advanced: How should researchers address contradictions in toxicity data for cyclopropane derivatives?

Answer:

Contradictions often arise from inconsistent exposure models or impurity profiles. Mitigate by:

- Standardizing assays : Use OECD guidelines for acute toxicity (e.g., LD50 in rodents) and genotoxicity (Ames test) .

- Purity controls : Quantify byproducts (e.g., dichlorinated isomers) via GC-MS and correlate their presence with toxicological outcomes .

- Mechanistic studies : Apply metabolomics to identify reactive intermediates (e.g., epoxides) that may explain discrepancies .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Engineering controls : Use fume hoods with ≥100 ft/min face velocity to limit inhalation exposure .

- Personal protective equipment (PPE) : Wear nitrile gloves (≥8 mil thickness) and chemical goggles. Avoid latex due to permeability .

- Spill management : Neutralize chlorinated compounds with sodium bicarbonate and adsorb using vermiculite .

- Training : Document hazard communication (HazCom) per OSHA 29 CFR 1910.1200 .

Advanced: How can researchers design experiments to probe the stability of this compound under varying conditions?

Answer:

- Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds (Td). Couple with evolved gas analysis (EGA) to detect volatile byproducts .

- Photolytic studies : Expose samples to UV (254–365 nm) in quartz reactors; monitor degradation via HPLC with diode-array detection .

- Hydrolytic stability : Test in buffered solutions (pH 1–13) at 40°C; quantify chloride release via ion chromatography .

Advanced: What strategies resolve stereochemical challenges in synthesizing chiral this compound analogs?

Answer:

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) with palladium or rhodium catalysts to induce enantioselective cyclopropanation .

- Chiral stationary phase (CSP) chromatography : Use HPLC with amylose- or cellulose-based columns for enantiomer separation .

- Vibrational circular dichroism (VCD) : Confirm absolute configuration by comparing experimental and simulated spectra .

Basic: How should researchers structure a research plan for studying this compound’s reactivity?

Answer:

Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Hypothesis : Specify mechanistic questions (e.g., “Does ring strain enhance electrophilic substitution?”).

- Methods : Detail reaction conditions (solvent, catalyst), analytical workflows (NMR tracking), and statistical models (ANOVA for yield optimization) .

- Data analysis : Predefine acceptance criteria (e.g., ≥95% purity) and outlier exclusion protocols .

Advanced: How can isotopic labeling elucidate the metabolic fate of this compound in biological systems?

Answer:

- Synthesis of ¹³C-labeled analogs : Introduce ¹³C at the cyclopropane ring or chloropropyl chain via labeled precursors (e.g., ¹³C-cyclopropane carboxylic acid) .

- Tracing studies : Administer labeled compound in vitro/in vivo; analyze metabolites using LC-MS/MS with selected reaction monitoring (SRM) .

- Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps .

Basic: What databases and repositories provide authoritative data on this compound?

Answer:

- PubChem : Access spectral data, toxicity, and synthetic references (CID: [search by CAS]) .

- ECHA CLP Inventory : Review harmonized classification and labeling (e.g., GHS hazard codes) .

- NIH RePORTER : Identify active grants and collaborative opportunities for related research .

Avoid non-peer-reviewed sources (e.g., ) per reliability guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.